2H-Azepin-2-one, hexahydro-1,3-dimethyl-
Description
Fundamental Principles of Azepine Chemistry and Lactam Frameworks
2H-Azepin-2-one, hexahydro-1,3-dimethyl- belongs to the class of azepines, which are seven-membered heterocyclic compounds containing a nitrogen atom. rsc.orgresearchgate.net The "hexahydro" designation indicates a fully saturated ring system. This particular molecule is also a lactam, which is a cyclic amide. nih.gov The lactam in 2H-Azepin-2-one, hexahydro-1,3-dimethyl- is a derivative of caprolactam (azepan-2-one), a seven-membered lactam, also known as an ε-lactam. nih.govmdpi.com
Lactams are of significant interest in medicinal chemistry and drug design due to their diverse therapeutic applications. nih.gov The reactivity and properties of the lactam ring are influenced by ring strain and the ability of the nitrogen lone pair to participate in resonance with the carbonyl group. rwth-aachen.de The seven-membered ring of caprolactam derivatives is not planar and can adopt various conformations, such as chair and boat forms. rsc.org The substituents on the ring, in this case, the methyl groups at the 1- (nitrogen) and 3- (carbon) positions, will further influence the preferred conformation and the steric and electronic properties of the molecule.
Historical Context and Evolution of Research on Substituted Azepinones
The study of azepinones is intrinsically linked to the history of caprolactam, the monomer for Nylon 6. mdpi.com The archetypal synthesis of caprolactam is the Beckmann rearrangement of cyclohexanone (B45756) oxime, a reaction named after the German chemist Ernst Otto Beckmann. wikipedia.org This rearrangement is typically catalyzed by strong acids like sulfuric acid. wikipedia.orglibretexts.org
The evolution of research on substituted azepinones has been driven by the need for new materials and pharmaceuticals. Early research focused on modifications of the caprolactam structure to alter the properties of Nylon 6. More recently, the focus has shifted towards the synthesis of highly functionalized azepinones as building blocks for complex molecules and as potential therapeutic agents. nih.gov The development of modern catalytic methods, such as palladium-catalyzed allylic alkylation, has enabled the enantioselective synthesis of α-substituted lactams, providing access to chiral N-heterocycles that were previously difficult to obtain. nih.gov These advancements have opened up new avenues for the exploration of the chemical space around the azepinone core.
Contemporary Significance of the Hexahydro-1,3-dimethyl-2H-Azepin-2-one Moiety in Chemical Science
While direct applications of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- are not widely reported, the significance of the substituted caprolactam moiety is substantial in several areas of chemical science.
Medicinal Chemistry: Substituted lactams are prevalent in a wide range of biologically active compounds and pharmaceutical agents. nih.gov The conformational constraints and peptidomimetic nature of the lactam scaffold make it a valuable component in the design of enzyme inhibitors and receptor ligands. nih.gov The substitution pattern, such as the 1,3-dimethyl arrangement, can be crucial for tuning the binding affinity and selectivity of a molecule for its biological target.
Polymer Science: N-substituted caprolactams are used as monomers to create modified polyamides with altered properties. For example, N-methyl-ε-caprolactam has been used in the synthesis of polyether-block-amide copolymers to reduce crystallinity and lower the melting point of the resulting polymer. mdpi.com This demonstrates how substitution on the lactam nitrogen can be used to engineer the macroscopic properties of materials.
Synthetic Chemistry: Functionalized caprolactams serve as versatile intermediates in organic synthesis. The development of methods for the selective functionalization of the caprolactam ring allows for the construction of complex molecular architectures. rsc.org
Overview of Key Research Areas and Methodologies Pertaining to 2H-Azepin-2-one, hexahydro-1,3-dimethyl-
The research pertaining to compounds like 2H-Azepin-2-one, hexahydro-1,3-dimethyl- generally falls into two main categories: synthesis and characterization.
Synthesis: The synthesis of a 1,3-disubstituted caprolactam could potentially be achieved through several routes:
Beckmann Rearrangement: A classic approach would involve the Beckmann rearrangement of a 2,4-dimethylcyclohexanone (B1329789) oxime. researchgate.netacs.org The regioselectivity of the rearrangement would be a key factor in obtaining the desired lactam isomer.
Alkylation of Caprolactam: Another strategy could involve the deprotonation of N-methylcaprolactam followed by alkylation at the C3 position. Modern catalytic methods, such as palladium-catalyzed decarboxylative allylic alkylation, have been developed for the asymmetric alkylation of lactams at the α-position (C3). nih.govresearchgate.net
Cyclization Reactions: Ring-closing reactions of suitably functionalized open-chain precursors are also a common strategy for the synthesis of lactams.
Characterization: Once synthesized, the structure and purity of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- would be confirmed using a variety of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the protons and carbons would provide detailed information about the structure. sci-hub.stresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups, most notably the strong absorption of the amide carbonyl group. arkat-usa.org
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. sci-hub.st
Data on Related Azepinone Compounds
Due to the limited specific data on 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, the following tables present information on the parent compound, caprolactam, and a closely related N-methylated derivative to provide context for the expected properties of this class of molecules.
Table 1: Physicochemical Properties of Caprolactam
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₁NO | nist.gov |
| Molar Mass | 113.16 g/mol | mdpi.com |
| Melting Point | 69.2 °C | mdpi.com |
| Boiling Point | 270.8 °C | mdpi.com |
| CAS Number | 105-60-2 | nist.gov |
Table 2: Spectroscopic Data for N-Methyl-ε-caprolactam
| Spectroscopic Data | Observed Values/Characteristics | Reference |
|---|---|---|
| ¹H NMR | Data available in chemical databases. | mdpi.com |
| ¹³C NMR | Characteristic peaks for carbonyl, N-methyl, and ring carbons. | mdpi.com |
| IR Spectrum | Strong C=O stretch characteristic of an amide. | arkat-usa.org |
Properties
IUPAC Name |
1,3-dimethylazepan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-4-6-9(2)8(7)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQTYQMTXOCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448288 | |
| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55917-05-0 | |
| Record name | 2H-Azepin-2-one, hexahydro-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2h Azepin 2 One, Hexahydro 1,3 Dimethyl
Established Synthetic Routes to the 2H-Azepin-2-one Core
The synthesis of the seven-membered lactam ring, known as the 2H-azepin-2-one or hexahydroazepinone core, is a fundamental step in accessing derivatives such as hexahydro-1,3-dimethyl-2H-azepin-2-one. Several classical and modern synthetic strategies can be employed or adapted to construct this heterocyclic scaffold.
Cyclization Reactions in Hexahydroazepinone Synthesis
Cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including the hexahydroazepinone framework. mdpi.com These reactions typically involve the formation of an amide bond within a linear precursor molecule to close the ring. A primary method is the intramolecular cyclization of an appropriately substituted amino acid. For the synthesis of the 1,3-dimethyl derivative's core, a precursor such as 6-amino-2-methylheptanoic acid could be envisioned, which upon heating or treatment with coupling agents would yield 3-methyl-hexahydro-2H-azepin-2-one. Subsequent N-methylation would provide the final target compound.
Another powerful and historically significant method for synthesizing caprolactam rings is the Beckmann rearrangement. rsc.org This reaction involves the acid-catalyzed rearrangement of a cyclohexanone (B45756) oxime. To achieve the 3-methyl substitution pattern, one could start with 2-methylcyclohexanone, convert it to its corresponding oxime, and then subject it to rearrangement conditions.
Modern synthetic methods have also introduced transition-metal-catalyzed reactions. For instance, palladium-catalyzed processes have been developed for C-H activation and ring-opening of cyclopropanes to access hexahydroazepinone heterocycles, offering novel pathways to these structures. rsc.orgnih.gov
Table 1: Comparison of Selected Cyclization Strategies for Hexahydroazepinone Core Synthesis
| Synthetic Strategy | Precursor Example | Key Reagents/Conditions | Advantages | Potential Challenges |
| Intramolecular Amidation | 6-amino-2-methylheptanoic acid | Heat, Peptide coupling agents | Direct, Good control over substitution | Precursor synthesis can be multi-step |
| Beckmann Rearrangement | 2-Methylcyclohexanone oxime | Strong acids (e.g., H₂SO₄, PPA) | Readily available starting materials | Potential for side reactions, regioselectivity |
| Palladium-Catalyzed C-H Alkenylation/Ring-Opening | Vinyl cyclopropanecarboxamides | Pd(II) catalyst, oxidant | High efficiency, novel disconnections | Catalyst cost, substrate scope limitations |
Multicomponent Reaction Strategies for Azepinone Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, represent a highly efficient strategy for generating molecular diversity. researchgate.netnih.gov These reactions are prized for their atom economy, reduction in synthesis steps, and ability to rapidly assemble complex molecular scaffolds. rug.nlmdpi.com
While specific MCRs yielding 2H-Azepin-2-one, hexahydro-1,3-dimethyl- are not extensively documented, established MCRs like the Ugi or Passerini reactions can be adapted to create precursors for azepinone scaffolds. nih.govbeilstein-journals.org For example, an Ugi reaction could be designed to assemble a linear peptide-like intermediate, which could then undergo a subsequent ring-closing metathesis or other cyclization strategy to form the seven-membered ring. The innovation in MCR design lies in the strategic choice of starting materials to build in the necessary functionality for subsequent transformations into the desired heterocyclic core. nih.gov
Ring-Opening Polymerization as a Synthetic Strategy for Lactam Derivatives
Ring-opening polymerization (ROP) is a crucial process associated with lactams, but it is a method for synthesizing polyamides from lactam monomers, rather than a method for synthesizing the lactam ring itself. nih.govmdpi.com This chain-growth process is of immense industrial importance, particularly for ε-caprolactam, the monomer for Nylon-6. researchgate.netresearchgate.net The polymerization can be initiated by anionic, cationic, or enzymatic means. rsc.orgnih.gov
Anionic Ring-Opening Polymerization (AROP): This is the most common method, requiring a strong base catalyst and an N-acyl lactam co-initiator to proceed rapidly. rsc.orgmdpi.com The propagation involves the nucleophilic attack of a lactam anion on the endocyclic carbonyl group of the growing polymer chain. mdpi.com
Cationic Ring-Opening Polymerization (CROP): Initiated by acids, this method is generally less common for lactams as it can be more complex and lead to lower molecular weight polymers. mdpi.comresearchgate.net
Enzyme-Catalyzed Ring-Opening Polymerization (eROP): This approach offers a more environmentally friendly alternative, using enzymes like lipases to catalyze the polymerization under milder conditions. rsc.org
Therefore, once 2H-Azepin-2-one, hexahydro-1,3-dimethyl- has been synthesized, it could potentially serve as a monomer in ROP to create a specialized polyamide with methyl groups regularly spaced along the polymer backbone.
Derivatization and Functionalization Strategies for Hexahydro-1,3-dimethyl-2H-Azepin-2-one
Once the core structure is obtained, various chemical transformations can be performed to modify its properties or link it to other molecules. The reactivity of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- is dictated by the functional groups present: the tertiary amide (lactam) and the C-H bonds at various positions.
Electrophilic and Nucleophilic Substitution Reactions
The lactam ring possesses distinct sites for electrophilic and nucleophilic attack.
Nucleophilic Reactions: The carbonyl carbon of the lactam is electrophilic and susceptible to attack by strong nucleophiles. This can lead to ring-opening reactions, particularly under harsh conditions with reagents like strong acids or bases, which would hydrolyze the amide bond.
Electrophilic Reactions: The α-carbons to the carbonyl group (at the C3 and C7 positions) can be deprotonated with a strong, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) to form an enolate. This enolate is a powerful nucleophile and can react with a wide range of electrophiles. mdpi.com In the case of hexahydro-1,3-dimethyl-2H-azepin-2-one, the C3 position already bears a methyl group, which means deprotonation would likely occur preferentially at the C7 position, leading to regioselective functionalization.
Table 2: Potential Sites of Reactivity in Hexahydro-1,3-dimethyl-2H-Azepin-2-one
| Site | Type of Reagent | Potential Reaction | Comments |
| Carbonyl Carbon (C2) | Strong Nucleophiles (e.g., OH⁻, H₃O⁺) | Ring-Opening/Hydrolysis | Cleaves the lactam ring to form an amino acid. |
| α-Carbon (C7) | Strong Base then Electrophile (E⁺) | α-Functionalization | Deprotonation forms an enolate, which attacks E⁺. |
| α-Carbon (C3) | Strong Base then Electrophile (E⁺) | α-Functionalization | Deprotonation is possible but may be sterically hindered. |
Alkylation and Acylation Processes at Nitrogen and Carbon Centers
Further functionalization through alkylation and acylation targets the nitrogen and carbon atoms of the lactam ring.
Nitrogen Center: In the specific case of 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, the nitrogen atom is already part of a tertiary amide, bearing a methyl group. It lacks a proton and therefore cannot be readily deprotonated to undergo further N-alkylation or N-acylation under standard conditions. The N-1 position is chemically inert to these transformations.
Carbon Centers: As described in the previous section, the α-carbons are the primary sites for C-alkylation and C-acylation. The process involves the formation of a lactam enolate using a strong base, followed by the introduction of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) or an acylating agent (e.g., acetyl chloride, benzoyl chloride). The methyl group at the C3 position would sterically and electronically influence the formation of the enolate, likely directing incoming electrophiles to the C7 methylene (B1212753) position. This regioselectivity is a key consideration in the design of synthetic routes to further functionalized derivatives.
Selective Functionalization of Ring Positions
The selective functionalization of the seven-membered ring of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- presents a significant challenge due to the presence of multiple, chemically similar C-H bonds. However, modern synthetic methods offer potential pathways for achieving regioselectivity. The positions alpha to the nitrogen (C7) and the carbonyl group (C3) are the most likely sites for functionalization due to electronic effects. The methyl group at the C3 position further influences the reactivity of this site.
Recent developments in C-H functionalization have demonstrated the ability to target specific positions in cyclic amines and lactams. For instance, transition metal-catalyzed reactions, often guided by a directing group, can achieve high regioselectivity. In the case of N-substituted lactams, the amide functionality itself can act as a directing group, facilitating functionalization at the C7 position. Furthermore, reagent-dictated site selectivity using nitrogen-centered radicals has been shown to functionalize sterically accessible C-H bonds, which could potentially be applied to the less hindered positions of the azepinone ring.
Below is a table summarizing potential functionalization reactions applicable to the 2H-Azepin-2-one, hexahydro-1,3-dimethyl- ring system, based on studies of related compounds.
| Reaction Type | Reagents and Conditions | Potential Site of Functionalization |
| α-Arylation | Pd(OAc)₂, Ligand, Arylboronic acid | C7 |
| α-Alkylation | Strong base (e.g., LDA), Alkyl halide | C3, C7 |
| Intermolecular C-H Amination | Photoredox catalyst, Nitrogen source | Various positions depending on reagent |
Oxidative and Reductive Transformations of the 2H-Azepin-2-one, hexahydro-1,3-dimethyl- System
Pathways and Products of Oxidation Reactions
The oxidation of N-substituted caprolactams can lead to a variety of products, depending on the oxidant and reaction conditions. Studies on the oxidative degradation of N-(β-cyanoethyl)-ε-caprolactam have shown that oxidation can occur at the carbon atom alpha to the nitrogen atom, leading to the formation of an α-ketoacid. beilstein-journals.org This intermediate can then undergo further decarbonylation. beilstein-journals.org
Applying this to 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, oxidation would likely target the C7 position, adjacent to the nitrogen, to form an unstable α-hydroxylactam which would be in equilibrium with the ring-opened amino acid and could be further oxidized to an imide or lead to ring cleavage. The presence of the methyl group on the nitrogen may also be susceptible to oxidation.
The following table outlines the potential oxidation products based on known reactions of similar lactams.
| Oxidizing Agent | Potential Product(s) |
| Potassium permanganate (B83412) (KMnO₄) | Ring-opened dicarboxylic acid derivatives |
| Ruthenium tetroxide (RuO₄) | Imide formation at C7 |
| Air/Oxidants | Formation of α-ketoacid at C7, followed by degradation beilstein-journals.org |
Mechanisms and Outcomes of Reduction Reactions
The reduction of the lactam functionality in 2H-Azepin-2-one, hexahydro-1,3-dimethyl- is a more straightforward transformation. The amide bond within the seven-membered ring can be completely reduced to the corresponding cyclic amine. This is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄).
The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate. A second hydride attack then furnishes the final amine product. The expected outcome of the complete reduction of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- would be 1,3-dimethylazepane.
| Reducing Agent | Product |
| Lithium aluminum hydride (LiAlH₄) | 1,3-Dimethylazepane |
| Borane (BH₃) complexes | 1,3-Dimethylazepane |
Advanced Catalytic Approaches in Azepinone Synthesis and Modification
Transition Metal-Catalyzed Carbon-Hydrogen Bond Activation and Annulation Strategies
Transition metal catalysis offers powerful tools for the construction and modification of the azepinone framework. nih.gov C-H bond activation, followed by annulation, allows for the efficient synthesis of fused bicyclic and polycyclic structures from simple lactam precursors. nih.gov Metals such as palladium, rhodium, and ruthenium are commonly employed for these transformations. nih.gov
In the context of 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, the amide moiety can serve as an intrinsic directing group to guide the metal catalyst to a specific C-H bond, typically at the C7 position. Subsequent reaction with an appropriate coupling partner, such as an alkyne or an alkene, can lead to the formation of a new ring fused to the azepinone core. These annulation strategies provide a direct route to complex molecular architectures.
The table below presents examples of transition metal-catalyzed annulation reactions on related lactam systems.
| Catalyst System | Coupling Partner | Resulting Structure |
| Pd(II) | Dienes | Formal (4+2) cycloaddition products nih.gov |
| Rh(III) | Alkynes | Fused pyridinones |
| Ru(II) | Alkenes | Fused carbocycles |
Photoredox Catalysis in the Synthesis of Azepinone Derivatives
Visible-light photoredox catalysis has emerged as a mild and efficient method for the generation of radical intermediates, which can then be used in a variety of synthetic transformations. For a molecule like 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, photoredox catalysis could be employed to generate an α-amino radical at the N-methyl group. This radical could then participate in C-C bond-forming reactions, such as conjugate additions to electron-deficient olefins.
Furthermore, dual catalytic systems that combine photoredox catalysis with another catalytic cycle, such as transition metal catalysis, can enable novel and complex transformations. beilstein-journals.org For instance, the combination of a photoredox catalyst with a copper catalyst has been used for the difunctionalization of alkenes, a strategy that could potentially be adapted for the modification of the azepinone system. beilstein-journals.org
| Catalytic Approach | Reactive Intermediate | Potential Transformation |
| Photoredox Catalysis | α-Amino radical (at N-methyl) | C-C bond formation via addition to alkenes |
| Dual Photoredox/Copper Catalysis | Radical cation on an alkene | Oxyamination or diamination of a tethered alkene |
Spectroscopic and Structural Elucidation of 2h Azepin 2 One, Hexahydro 1,3 Dimethyl
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the exact connectivity of atoms can be established. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential to assign every proton and carbon in the 2H-Azepin-2-one, hexahydro-1,3-dimethyl- structure, confirming the positions of the two methyl groups on the caprolactam ring.
Despite a thorough search, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, have not been reported in peer-reviewed literature.
Table 1: Anticipated NMR Data (Hypothetical) This table is a hypothetical representation of expected data, as no experimental data has been found.
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-CH₃ | ~2.8 - 3.0 | ~30 - 35 |
| C3-H | ~2.5 - 2.8 | ~35 - 45 |
| C3-CH₃ | ~1.0 - 1.2 | ~15 - 25 |
| C=O (C2) | - | ~170 - 180 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, the molecular formula is C₉H₁₇NO, corresponding to a molecular weight of approximately 155.24 g/mol . Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z 155, followed by characteristic fragment ions resulting from the loss of methyl groups or cleavage of the azepinone ring.
No publicly available mass spectrum or detailed fragmentation analysis for 2H-Azepin-2-one, hexahydro-1,3-dimethyl- could be located.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring its vibrational modes. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1630-1680 cm⁻¹. Other bands would correspond to C-H stretching of the methyl and methylene (B1212753) groups and C-N stretching.
Specific experimental IR and Raman spectra for this compound are not available in the referenced scientific databases.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates components of a mixture and then provides mass spectral data for each component. It is a standard method for assessing the purity of a synthesized compound like 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, and for identifying it in complex mixtures. The retention time in the gas chromatogram and the mass spectrum serve as unique identifiers.
While GC-MS is a common analytical technique, no studies have been published that report the retention time or mass spectrum of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- as part of a mixture analysis or purity assessment.
X-ray Crystallography for Solid-State Structure Determination
A search of crystallographic databases, including the Cambridge Structural Database (CSD), yielded no entries for the crystal structure of 2H-Azepin-2-one, hexahydro-1,3-dimethyl-.
Conformational Analysis and Stereochemical Characterization in Solution and Solid States
The seven-membered ring of a caprolactam derivative is flexible and can exist in several conformations, such as chair and boat forms. The presence of two methyl groups at the 1- and 3-positions introduces stereochemical considerations, including the possibility of cis and trans diastereomers, each with its own conformational preferences. Computational modeling and solution-phase NMR studies (like NOESY) are typically used to investigate these aspects. However, specific conformational analysis or stereochemical characterization studies for 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, have not been published.
Theoretical and Computational Investigations of 2h Azepin 2 One, Hexahydro 1,3 Dimethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, DFT studies would be employed to determine the optimized molecular geometry in both its ground and excited states. Such calculations would yield crucial information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Furthermore, DFT calculations can elucidate the distribution of electron density, which is key to understanding the molecule's polarity and intermolecular interactions. The calculation of the dipole moment and molecular electrostatic potential (MEP) maps would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack. While specific DFT data for the target molecule is unavailable, studies on related compounds often utilize functionals like B3LYP with various basis sets to achieve a balance between accuracy and computational cost.
Table 1: Hypothetical DFT-Calculated Properties of 2H-Azepin-2-one, hexahydro-1,3-dimethyl-
| Property | Hypothetical Value | Significance |
| Ground State Energy | Value in Hartrees | Indicates the stability of the molecule. |
| Dipole Moment | Value in Debye | Quantifies the overall polarity of the molecule. |
| HOMO-LUMO Gap | Value in eV | Relates to the chemical reactivity and electronic transitions. |
| Ionization Potential | Value in eV | Energy required to remove an electron. |
| Electron Affinity | Value in eV | Energy released upon gaining an electron. |
Note: The values in this table are hypothetical and serve as an example of what would be calculated in a typical DFT study.
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the spatial distribution and energy of their orbitals. An analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.
The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's energy and shape are indicative of its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, identifying the locations of the HOMO and LUMO would pinpoint the most probable sites for oxidation and reduction, respectively.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, MD simulations would be invaluable for exploring its conformational landscape. The seven-membered ring of the azepan-2-one core can adopt various conformations, such as chair and boat forms, and the presence of two methyl groups would influence the relative stability of these conformers.
MD simulations can also provide insights into intermolecular interactions in different environments, such as in solution or in a condensed phase. By simulating the molecule in the presence of solvent molecules, one can study solvation effects and the formation of hydrogen bonds. This information is crucial for understanding the behavior of the compound in realistic chemical systems. For the parent compound, ε-caprolactam, MD simulations have been used to study its interactions in polymer composites.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, theoretical methods could be used to explore potential reaction pathways, such as hydrolysis of the lactam ring or reactions involving the methyl groups.
By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. While no specific reaction mechanisms for this compound have been computationally elucidated in the literature, such studies would provide a deeper understanding of its chemical behavior.
Structure-Reactivity Relationship Studies and Predictive Modeling
Structure-reactivity relationship studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. By systematically modifying the structure of a molecule and calculating its reactivity descriptors, it is possible to build predictive models.
For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, one could computationally investigate a series of related molecules with different substituents on the azepan-2-one ring. By calculating properties such as the HOMO-LUMO gap, ionization potential, and electron affinity for each analog, a quantitative structure-reactivity relationship (QSRR) model could be developed. Such a model would be useful for predicting the reactivity of new, unsynthesized derivatives.
In Silico Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic properties of molecules, which can be a valuable aid in their experimental characterization. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, in silico predictions of its NMR, IR, and UV-Vis spectra would be highly beneficial.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. This can aid in the identification of characteristic functional groups within the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule.
Table 2: Hypothetical In Silico Spectroscopic Data for 2H-Azepin-2-one, hexahydro-1,3-dimethyl-
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
| ¹H NMR | Chemical Shift (δ) | ppm values for each proton |
| ¹³C NMR | Chemical Shift (δ) | ppm values for each carbon |
| IR | Vibrational Frequency (ν) | cm⁻¹ for key functional groups |
| UV-Vis | Wavelength of Max. Abs. (λmax) | nm for electronic transitions |
Note: The values in this table are hypothetical and represent the type of data that would be generated from in silico spectroscopic predictions.
Chemical Reactivity and Mechanistic Studies of 2h Azepin 2 One, Hexahydro 1,3 Dimethyl
Kinetic and Thermodynamic Parameters of Azepinone Transformations
The thermodynamic stability of the amide bond within the hexahydro-azepin-2-one ring means that its transformations, such as hydrolysis, require extreme conditions. libretexts.org The most extensively studied transformations from a kinetic perspective involve the ring-opening polymerization (ROP) of the parent compound, ε-caprolactam, which provides insight into the reactivity of the azepinone system.
Anionic ring-opening polymerization (AROP) of ε-caprolactam is a well-established method for producing Polyamide-6. The kinetics of this reaction are complex and depend significantly on the initiator-activator system used as well as the temperature. uq.edu.au For instance, kinetic studies using Differential Scanning Calorimetry (DSC) have been employed to determine polymerization and crystallization parameters. uq.edu.au Research on the rheokinetics (the study of viscosity changes during reaction) of ε-caprolactam homopolymerization has shown that the reaction path and kinetics vary based on the activators and catalysts used. rsc.org
Cationic ring-opening polymerization has also been investigated. A study using a montmorillonite (B579905) clay catalyst (Maghnite-H+) found that the polymerization rate is first order with respect to the monomer concentration. researchgate.net The reaction kinetics were shown to be dependent on both the catalyst concentration and the temperature. researchgate.net
Kinetic studies have also been performed on related monomers. The free radical polymerization of N-vinylcaprolactam (NVCL) in ethanol (B145695) showed that the polymerization rate was significantly affected by monomer concentration, initiator concentration, and temperature. researchgate.net For the ROP of ε-caprolactone, another cyclic monomer, kinetic parameters such as activation energy have been calculated using isoconversional methods from non-isothermal DSC data. researchgate.net
Table 1: Overview of Kinetic Studies on Caprolactam and Related Monomer Polymerization
| Monomer | Polymerization Type | Catalyst/Initiator System | Key Kinetic Findings |
|---|---|---|---|
| ε-Caprolactam | Anionic | DL / DCCI or ACL | Reaction kinetics vary significantly with the choice of activator. rsc.org |
| ε-Caprolactam | Cationic | Maghnite-H+ (montmorillonite clay) | Rate is first order with respect to monomer; dependent on temperature and catalyst amount. researchgate.net |
| N-vinylcaprolactam | Free Radical | AIBN / 3-mercaptopropionic acid | Polymerization rate increases with monomer and initiator concentration. researchgate.net |
Unimolecular Elimination and Thermolysis Pathways for N-Substituted Caprolactams
N-substituted derivatives of ε-caprolactam are noted for their high thermal stability. google.com Thermogravimetric analysis has shown that these compounds are generally stable at temperatures up to 250°C, with observed weight loss primarily attributed to evaporation rather than decomposition. arkat-usa.org
Studies on the degradation of specific N-substituted caprolactams at elevated temperatures reveal that decomposition pathways often involve the substituent rather than the lactam ring itself. For example, heating N-(β-cyanoethyl)-ε-caprolactam at 150°C for extended periods resulted in less than 5% degradation. researchgate.net The observed reactions were primarily hydrolysis of the cyano group to an amide and then a carboxylic acid, followed by potential transcyanoethylation, rather than elimination involving the caprolactam ring. researchgate.net
While direct evidence for unimolecular elimination from the N-alkyl caprolactam ring via thermolysis is scarce, theoretical mechanisms for amide decomposition can be considered. The thermal decomposition of some acyclic amides is proposed to proceed through a concerted mechanism involving a six-membered cyclic transition state, where an α-hydrogen is transferred to a carbonyl oxygen. nih.gov However, the high stability of the caprolactam ring makes this a high-energy process.
Alternative elimination pathways, such as the E1 mechanism, involve the formation of a carbocation intermediate after the departure of a leaving group. libretexts.org This pathway is common in the dehydration of alcohols or dehydrohalogenation of alkyl halides but is not a typical mechanism for the thermolysis of stable amides which lack a good leaving group. libretexts.orgresearchgate.net Other specialized unimolecular eliminations, like the Cope elimination of tertiary amine oxides, proceed through a concerted, syn-periplanar five-membered transition state, but this involves a different functional group. altervista.org For N-alkyl caprolactams, the lack of a suitable leaving group and the inherent stability of the amide bond make unimolecular elimination an unfavorable thermolysis pathway under typical conditions. libretexts.orgarkat-usa.org
Ring-Opening and Ring-Closing Mechanisms in Azepine Systems
Ring-Opening Mechanisms The most significant ring-opening reaction of azepinones is polymerization. The mechanism varies depending on the catalytic conditions.
Anionic Ring-Opening Polymerization (AROP): This process is initiated by a strong base that deprotonates an ε-caprolactam monomer, forming a lactam anion. This anion is a powerful nucleophile. An N-acyl caprolactam, often added as an "activator," serves as the initial electrophile. The lactam anion attacks the endocyclic carbonyl of the activator, causing the ring to open and generating a primary amine anion. This highly reactive anion then rapidly deprotonates another monomer, regenerating the catalytic lactam anion and propagating the chain. uq.edu.au
Cationic Ring-Opening Polymerization (CROP): In this mechanism, an initiator (e.g., a Brønsted or Lewis acid) protonates or coordinates to the exocyclic carbonyl oxygen of the lactam, activating it toward nucleophilic attack. Another monomer molecule then acts as the nucleophile, attacking the activated carbonyl carbon. This leads to ring-opening and the formation of a new species with a terminal acyl-oxygen bond and a reactive cation that propagates the polymerization. researchgate.net Mechanistic studies suggest the process involves the scission of the acyl-oxygen bond. researchgate.net
Ring-Closing Mechanisms The formation of the azepine ring often involves cyclization or rearrangement reactions. A notable modern strategy involves a sequential Rh(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement. nih.gov In this process, a dienyl-substituted 1-sulfonyl-1,2,3-triazole is exposed to a Rh(II) catalyst, which generates an α-imino carbenoid intermediate. This intermediate undergoes an intramolecular cyclopropanation with the tethered diene, forming a transient 1-imino-2-vinylcyclopropane. This strained intermediate rapidly undergoes a nih.govnih.gov-sigmatropic rearrangement (a 1-aza-Cope rearrangement), expanding the ring system to generate a fused 2,5-dihydro[1H]azepine derivative in a highly diastereoselective manner. nih.gov
Cycloaddition Reactions Involving Azepinone Ring Systems or Intermediates
Cycloaddition reactions provide a powerful method for constructing the seven-membered azepinone ring system. These reactions are often catalyzed by transition metals and can achieve high levels of selectivity.
Formal [4+3] Cycloaddition: An intermolecular, Rh(II)-catalyzed, formal [4+3] cycloaddition has been developed between vinyl ketenes and N-sulfonyl-1,2,3-triazoles. nsf.gov In this reaction, the triazole serves as a precursor to a rhodium-stabilized α-imino carbene. The vinyl ketene (B1206846) acts as a 1,4-dipolar surrogate. The reaction proceeds under mild conditions to selectively form functionalized azepinone products in high yields, avoiding the potential formation of a [3+2] cycloadduct. nsf.gov
Rhodium(I)-Catalyzed [4+3] Cycloaddition: Another approach involves the Rh(I)-catalyzed reaction between vinyl aziridines and dienes. Here, the vinyl aziridine (B145994) functions as the three-atom component, reacting with various silyl (B83357) dienol ethers (the four-atom component) to produce highly functionalized azepines. This atom-economical process is enantioselective and proceeds with a net inversion of the original configuration of the aziridine. americanelements.com
Formal [5+2] Cycloaddition via Ring-Opening: The synthesis of azepino[1,2-a]indoles can be achieved through a formal [5+2] cycloaddition. This reaction is proposed to proceed through an initial Lewis acid-catalyzed [2+2] cycloaddition between an alkene and an N-indolyl alkylidene β-amide ester. This step forms a donor-acceptor cyclobutane (B1203170) intermediate, which then undergoes a subsequent intramolecular ring-opening cyclization to yield the final azepine product with high diastereoselectivity.
Table 2: Summary of Cycloaddition Reactions for Azepinone Synthesis
| Reaction Type | Key Reactants | Catalyst | Mechanistic Feature |
|---|---|---|---|
| Formal [4+3] Cycloaddition | Vinyl Ketenes + N-Sulfonyl-1,2,3-triazoles | Rh(II) complexes (e.g., Rh₂(OAc)₄) | Generation of an α-imino carbene intermediate from the triazole. nsf.gov |
| [4+3] Cycloaddition | Vinyl Aziridines + Dienes | Rh(I) complexes | Atom-economical reaction using vinyl aziridine as a three-atom synthon. americanelements.com |
Detailed Mechanistic Investigations of Catalyzed Reactions
The mechanisms of reactions involving azepinones are often intricate, with the catalyst playing a crucial role in determining the reaction pathway and selectivity.
Rhodium(II)-Catalyzed Reactions: Rh(II) catalysts are highly effective in promoting reactions of diazo compounds or their precursors, such as 1-sulfonyl-1,2,3-triazoles. The catalytic cycle typically begins with the triazole undergoing a Dimroth rearrangement to form an α-diazo imine in equilibrium. nsf.gov This diazo species reacts with the Rh(II) catalyst to release N₂ and form a highly reactive Rh(II)-stabilized α-imino carbene. nih.govnsf.gov This carbene can then engage in various transformations, such as the [4+3] cycloaddition with a vinyl ketene or an intramolecular cyclopropanation, which leads to the azepine ring after rearrangement. nih.govnsf.gov The choice of ligands on the rhodium catalyst can significantly influence reactivity and selectivity. nsf.gov
Lewis Acid Catalysis: Lewis acids function by accepting an electron pair, typically from a heteroatom like oxygen or nitrogen. wikipedia.org In the context of azepinone chemistry, Lewis acids can catalyze the Beckmann rearrangement of cyclohexanone (B45756) oxime to ε-caprolactam by coordinating to the oxime's hydroxyl group, making it a better leaving group and facilitating the rearrangement. rwth-aachen.deresearchgate.net In cycloaddition reactions, a Lewis acid can bind to a carbonyl group on a dienophile, lowering the energy of its LUMO and accelerating the reaction. wikipedia.org More recent studies suggest Lewis acids also accelerate cycloadditions by reducing steric Pauli repulsion between the reactants. wikipedia.org
Brønsted Acid Catalysis: In cationic ring-opening polymerization, solid Brønsted acid catalysts like proton-exchanged montmorillonite clay can initiate the reaction. researchgate.net The mechanism involves the protonation of the lactam's carbonyl oxygen. This activation makes the carbonyl carbon more electrophilic, initiating a nucleophilic attack from another monomer molecule, thus starting the polymerization chain. researchgate.net
Applications of 2h Azepin 2 One, Hexahydro 1,3 Dimethyl in Organic Chemistry and Materials Science
Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis
Substituted caprolactams, such as 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, are valuable intermediates in fine chemical synthesis. The presence of the methyl groups on the lactam ring provides steric and electronic influences that can be exploited to achieve specific chemical transformations and to construct complex molecular architectures. These substituted lactams can serve as building blocks for the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. ontosight.ai
The reactivity of the amide bond within the seven-membered ring, coupled with the influence of the methyl substituents, allows for a range of chemical modifications. These can include ring-opening reactions to produce functionalized amino acids, or further substitutions on the carbon backbone. The dimethyl substitution can direct the stereochemistry of subsequent reactions, making it a useful tool for asymmetric synthesis.
Monomers and Precursors in Polymer Chemistry and Advanced Materials
The primary application of caprolactam and its derivatives lies in the synthesis of polyamides. 2H-Azepin-2-one, hexahydro-1,3-dimethyl- can be utilized as a monomer in ring-opening polymerization to produce novel polyamides with tailored properties.
Synthesis of Functionalized Polyamides (e.g., Nylon-6 Type Analogues)
The ring-opening polymerization of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- leads to the formation of a polyamide that is an analogue of Nylon-6. The general mechanism for the anionic ring-opening polymerization of lactams involves initiation, propagation, and termination steps. In the case of this dimethyl-substituted caprolactam, the polymerization would proceed as follows:
Initiation: A strong base removes the proton from the nitrogen atom of a monomer molecule, forming a lactam anion.
Propagation: The lactam anion attacks the carbonyl carbon of another monomer molecule, leading to the opening of the ring and the formation of a growing polymer chain.
Termination: The polymerization continues until the monomer is consumed or the reaction is quenched.
The resulting polyamide will have a repeating unit that incorporates the 1,3-dimethyl-azepan-2-one structure. This leads to a polymer with methyl groups regularly spaced along the polymer backbone, which significantly influences its properties.
Modulation of Polymer Properties through Lactam Substituents
The presence of the two methyl groups in 2H-Azepin-2-one, hexahydro-1,3-dimethyl- has a profound effect on the properties of the resulting polyamide. ijche.comcsic.es These substituents introduce steric hindrance, which disrupts the regular packing of the polymer chains and reduces the degree of crystallinity compared to unsubstituted Nylon-6. ijche.comresearchgate.net This, in turn, affects the mechanical and thermal properties of the polymer.
The table below summarizes the expected effects of the 1,3-dimethyl substituents on the properties of the resulting polyamide, in comparison to standard Nylon-6.
| Property | Effect of 1,3-Dimethyl Substitution | Rationale |
| Crystallinity | Decreased | The bulky methyl groups disrupt the regular hydrogen bonding and chain packing that are characteristic of Nylon-6. ijche.com |
| Melting Point | Lowered | A lower degree of crystallinity results in a lower melting point. |
| Solubility | Increased | The disruption of intermolecular forces by the methyl groups can lead to improved solubility in a wider range of solvents. ijche.comresearchgate.net |
| Glass Transition Temperature (Tg) | Potentially altered | The Tg may be influenced by changes in chain flexibility and intermolecular interactions. |
| Mechanical Strength | Potentially decreased | Reduced crystallinity can lead to lower tensile strength and modulus. |
| Flexibility | Increased | The less ordered amorphous structure can result in a more flexible material. ijche.com |
By carefully selecting the type and position of substituents on the caprolactam ring, it is possible to fine-tune the properties of the resulting polyamides for specific applications.
Strategies for Chemical Recycling and Depolymerization of Lactam-Based Polymers
The development of sustainable practices for plastics has led to increasing interest in the chemical recycling of polymers. Polyamides derived from lactams, including those from substituted monomers like 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, are amenable to depolymerization, allowing for the recovery of the monomer, which can then be repolymerized to produce virgin-quality polymer. researchgate.netmdpi.com
Several methods can be employed for the depolymerization of these polyamides:
Hydrolysis: This method involves treating the polymer with water at elevated temperatures and pressures, often in the presence of an acid or base catalyst, to break the amide bonds and yield the corresponding amino acid. nih.gov
Ammonolysis: In this process, the polyamide is treated with ammonia (B1221849) at high temperature and pressure, which cleaves the amide linkages to regenerate the lactam monomer. mdpi.comrsc.org
Pyrolysis: Thermal decomposition in the absence of oxygen can also be used to break down the polymer into smaller molecules, including the parent lactam. mdpi.com
Ionic Liquids: Certain ionic liquids have been shown to be effective media for the depolymerization of polyamides under milder conditions. researchgate.net
Utility in Advanced Chemical Manufacturing Processes
The unique properties of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- and the polyamides derived from it make them suitable for use in advanced chemical manufacturing processes. The ability to precisely control the properties of the resulting polymer through the use of this substituted monomer is highly advantageous in applications where specific performance characteristics are required.
For instance, the modified polyamides could be used in:
Additive Manufacturing (3D Printing): The altered melting behavior and viscosity of the substituted polyamide could make it a suitable material for selective laser sintering (SLS) or fused deposition modeling (FDM).
High-Performance Coatings and Films: The increased solubility and modified surface properties of the polymer could be beneficial in the formulation of specialized coatings and films with enhanced durability or specific functionalities.
Biomedical Applications: While requiring further investigation, the introduction of substituents could be a strategy to modify the biocompatibility and degradation rate of polyamide-based materials for use in medical devices or drug delivery systems. nih.gov
The versatility of this substituted lactam as both a synthetic intermediate and a monomer provides a platform for the development of new materials and chemical processes with enhanced performance and sustainability.
Future Research Directions and Emerging Trends for 2h Azepin 2 One, Hexahydro 1,3 Dimethyl
Development of Novel, Sustainable, and Environmentally Benign Synthetic Methodologies
The chemical industry's growing emphasis on green chemistry is steering research away from traditional synthetic routes that often rely on harsh reagents and generate significant waste. Future efforts in the synthesis of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- are expected to align with these principles, focusing on methodologies that are both environmentally friendly and economically viable.
One promising avenue is the adoption of biocatalysis . Enzymes, such as lipases and amidases, offer a green alternative for the synthesis and modification of lactams. nih.govmdpi.comnih.gov Research into enzymatic pathways for the production of ε-caprolactam from renewable feedstocks is already underway and could be adapted for the synthesis of substituted derivatives. mdpi.comresearchgate.net The use of whole-cell biocatalysts or isolated enzymes could enable the stereoselective synthesis of specific isomers of 1,3-dimethylcaprolactam under mild reaction conditions, minimizing energy consumption and by-product formation.
The exploration of green solvents is another critical area. Traditional organic solvents contribute significantly to the environmental impact of chemical processes. mdpi.com Future synthetic protocols for 2H-Azepin-2-one, hexahydro-1,3-dimethyl- will likely utilize benign alternatives such as water, supercritical fluids, or bio-derived solvents. mdpi.comresearchgate.net Solvent-free reaction conditions, where feasible, represent an even more sustainable approach. nist.gov
Furthermore, the application of enabling technologies like microwave irradiation and flow chemistry is anticipated to play a pivotal role. nist.govacs.org Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, while flow chemistry offers enhanced safety, scalability, and process control. acs.orgnih.gov A continuous-flow process for the synthesis of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- would be a significant step towards a more sustainable manufacturing process.
| Sustainability Approach | Potential Application in 1,3-Dimethylcaprolactam Synthesis | Key Advantages |
| Biocatalysis | Enzymatic ring-opening of a precursor or direct amidation. | High selectivity, mild conditions, use of renewable resources. nih.govmdpi.comnih.gov |
| Green Solvents | Utilizing water, supercritical CO2, or bio-solvents as the reaction medium. | Reduced toxicity and environmental pollution. mdpi.comresearchgate.net |
| Flow Chemistry | Continuous production in a microreactor system. | Improved safety, scalability, and process control. acs.orgnih.gov |
| Microwave Synthesis | Accelerated reaction times for key synthetic steps. | Increased efficiency and reduced energy consumption. nist.gov |
Exploration of Highly Efficient and Selective Catalytic Systems for Azepinone Transformations
The development of novel catalytic systems is paramount for achieving high efficiency and selectivity in the synthesis and functionalization of azepinone scaffolds. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, future research will likely focus on transition-metal catalysis, organocatalysis, and photocatalysis to unlock new reaction pathways.
Transition-metal catalysis has proven to be a powerful tool for C-H bond activation, enabling the direct functionalization of otherwise inert positions on a molecule. nih.govresearchgate.netnih.govresearchgate.net This approach could be instrumental in introducing additional functional groups onto the caprolactam ring of 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, leading to a diverse range of derivatives with unique properties. Palladium, rhodium, and copper catalysts, which have been successfully employed in the synthesis of other azepine derivatives, are promising candidates for these transformations. nih.govontosight.ai
Ring expansion reactions represent another important strategy for the synthesis of the seven-membered azepinone ring. Catalytic methods that facilitate the expansion of smaller, more readily available cyclic precursors, such as substituted pyrrolidines or piperidines, could provide an efficient route to 1,3-dimethylcaprolactam. acs.orgmdpi.com
The table below summarizes potential catalytic transformations for 2H-Azepin-2-one, hexahydro-1,3-dimethyl-.
| Catalytic Approach | Transformation | Potential Catalyst | Desired Outcome |
| Transition-Metal Catalysis | C-H Functionalization | Palladium, Rhodium, Copper | Introduction of new functional groups at specific positions. nih.govresearchgate.netnih.gov |
| Ring Expansion | Expansion of a 6-membered ring precursor | Lewis or Brønsted Acids | Efficient synthesis of the 7-membered ring. acs.org |
| Organocatalysis | Asymmetric transformations | Chiral amines or phosphoric acids | Enantioselective synthesis of specific stereoisomers. |
| Photocatalysis | Light-induced reactions | Photosensitizers | Novel reaction pathways under mild conditions. |
Deepening Mechanistic Understanding of Complex Reaction Pathways and Selectivity Control
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient ones. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, future research will need to delve into the intricate details of its formation and subsequent transformations to achieve precise control over selectivity.
One area of focus will be the elucidation of complex reaction cascades . For instance, a metal-free photochemical cascade reaction has been reported for the synthesis of other azepinone derivatives, involving a proposed stepwise mechanism of aziridine (B145994) formation followed by ring expansion. nih.govmdpi.comontosight.ai Investigating similar photochemical or thermal reaction pathways for the synthesis of 1,3-dimethylcaprolactam could lead to novel and efficient synthetic routes.
Controlling stereoselectivity is another significant challenge, particularly given the presence of a stereocenter at the C3 position. Understanding the factors that govern the diastereoselectivity and enantioselectivity of reactions involving this compound is essential for producing specific isomers with desired properties. This will involve detailed kinetic and spectroscopic studies to probe transition states and reaction intermediates.
Computational chemistry will play a vital role in this endeavor. Density Functional Theory (DFT) calculations , for example, can be used to model reaction pathways, calculate activation energies, and predict the most likely products, thereby providing valuable insights that can guide experimental work. ontosight.ai
Design and Synthesis of Multifunctional Azepinone Scaffolds for Novel Chemical Materials
The unique structural features of the azepinone ring make it an attractive scaffold for the development of novel chemical materials with tailored properties. The presence of the methyl groups in 2H-Azepin-2-one, hexahydro-1,3-dimethyl- can influence the physical and chemical properties of materials derived from it.
A significant area of future research will be the development of azepinone-based polymers . The parent compound, ε-caprolactam, is the monomer for Nylon-6, a widely used polymer. By analogy, 1,3-dimethylcaprolactam could be used as a monomer or comonomer to create novel polyamides with modified properties. The methyl groups could, for instance, affect the polymer's crystallinity, melting point, and solubility. mdpi.com Furthermore, polymers synthesized from hexahydro-2H-azepin-2-one have shown potential for biomedical applications, such as in drug delivery and tissue engineering, owing to their biocompatibility. ontosight.ai
The design of multifunctional scaffolds for applications in medicinal chemistry is another promising direction. The caprolactam ring can be functionalized at various positions to introduce different pharmacophores or targeting moieties. nih.gov The 1,3-dimethyl substitution pattern provides a specific starting point for the synthesis of a library of compounds to be screened for biological activity.
| Material Type | Potential Application | Key Design Feature |
| Polymers | Advanced engineering plastics, biomedical devices. | Incorporation of the 1,3-dimethylazepinone unit to tune properties. mdpi.com |
| Functional Scaffolds | Drug discovery, chemical biology probes. | Strategic functionalization of the azepinone ring. nih.gov |
| Smart Materials | Stimuli-responsive materials. | Integration of responsive functional groups onto the scaffold. |
Integration of Advanced Computational and Experimental Approaches in Azepinone Research
The synergy between computational modeling and experimental validation is becoming increasingly important in modern chemical research. For 2H-Azepin-2-one, hexahydro-1,3-dimethyl-, this integrated approach will be crucial for accelerating discovery and innovation.
Computational chemistry can be employed to predict a wide range of properties, from the conformational preferences of the molecule to its reactivity in various chemical transformations. Molecular dynamics simulations can provide insights into the behavior of polymers derived from 1,3-dimethylcaprolactam, helping to understand their bulk properties.
These computational predictions can then be used to guide experimental studies . For example, theoretical calculations can help in the selection of the most promising catalysts for a particular transformation, thereby reducing the amount of experimental screening required. Similarly, computational predictions of spectroscopic properties can aid in the characterization of new compounds.
This iterative cycle of prediction and validation will be a powerful engine for advancing our understanding of the chemistry of 2H-Azepin-2-one, hexahydro-1,3-dimethyl- and for unlocking its full potential in various applications.
Q & A
Basic: How can the purity and structural integrity of hexahydro-1,3-dimethyl-2H-azepin-2-one be validated during synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the absence of impurities and validate the lactam ring structure. Peaks corresponding to methyl groups (1,3-dimethyl substituents) should appear as singlets in -NMR (~1.2–1.4 ppm) .
- Mass Spectrometry (MS): Compare the molecular ion peak (expected m/z 142.23 for ) with EPA/NIH spectral databases to confirm molecular weight .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 210–230 nm) to quantify purity (>95% recommended for biological assays) .
Basic: What safety protocols are critical when handling hexahydro-1,3-dimethyl-2H-azepin-2-one in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use NIOSH-certified respirators (e.g., OV/AG/P99) for aerosol-prone procedures .
- Ventilation: Conduct reactions in fume hoods with >100 ft/min airflow to mitigate inhalation risks (H335: respiratory irritation) .
- Acute Toxicity Mitigation: Intraperitoneal LD in mice is 700 mg/kg; prepare emergency antidotes (e.g., activated charcoal for oral exposure) and maintain spill kits with inert absorbents .
Advanced: How do substituents on the azepinone ring (e.g., 4-aminobutyl or chloroacetyl groups) alter physicochemical properties?
Methodological Answer:
- Substituent Effects:
- Polarity: Electron-withdrawing groups (e.g., chloroacetyl in CAS 98303-85-6) increase water solubility but reduce membrane permeability. LogP values can be predicted via computational tools (e.g., Schrödinger QikProp) .
- Stability: Bulky substituents (e.g., inden-1-yl in CAS 828267-60-3) may induce steric hindrance, reducing ring-opening susceptibility under acidic conditions .
- Experimental Validation: Use differential scanning calorimetry (DSC) to assess melting point shifts and dynamic light scattering (DLS) for aggregation studies .
Advanced: What mechanistic insights explain the acute neurotoxic effects observed in murine models?
Methodological Answer:
- In Vivo Studies: Intraperitoneal administration in mice (700 mg/kg) caused somnolence and convulsions, suggesting GABAergic or glutamatergic pathway disruption .
- In Vitro Assays: Perform patch-clamp electrophysiology on neuronal cultures to test NMDA receptor modulation.
- Contradiction Analysis: If in vitro data (e.g., receptor binding) conflicts with in vivo toxicity, consider metabolite bioactivation (e.g., CYP450-mediated oxidation) and use LC-MS/MS to identify reactive intermediates .
Advanced: How can computational modeling optimize the synthesis of polymer derivatives (e.g., block copolymers)?
Methodological Answer:
- Molecular Dynamics (MD): Simulate monomer interactions (e.g., with 2,2-dimethyl-1,3-propanediol) to predict polymerization efficiency and glass transition temperatures () .
- Reaction Optimization: Use density functional theory (DFT) to calculate activation energies for ring-opening polymerization steps, minimizing side reactions .
Basic: What analytical challenges arise when characterizing azepinone derivatives with multiple stereocenters?
Methodological Answer:
- Chiral Chromatography: Employ chiral stationary phases (e.g., Chiralpak AD-H) with supercritical fluid chromatography (SFC) to resolve enantiomers.
- X-ray Crystallography: Resolve absolute configurations for crystalline derivatives (e.g., CAS 828267-60-3) to validate stereochemical assignments .
Advanced: How can contradictions in spectral data (e.g., IR vs. NMR) be resolved for structurally similar analogs?
Methodological Answer:
- Multi-Technique Correlation: Cross-validate IR carbonyl stretches (~1680–1720 cm) with -NMR lactam carbonyl signals (~175–180 ppm). Discrepancies may indicate tautomerism or solvent effects .
- Isotopic Labeling: Use -labeled analogs to clarify nitrogen environment ambiguities in mass spectra .
Advanced: What methodologies assess the environmental persistence of azepinone-based polymers?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
